![molecular formula C29H45NO2 B14284627 2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine CAS No. 138599-65-2](/img/structure/B14284627.png)
2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine is an organic compound with the molecular formula C28H43NO2 It is a derivative of pyridine, featuring decyloxy and octyloxy substituents on the phenyl and pyridine rings, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(decyloxy)benzaldehyde and 5-(octyloxy)pyridine.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.
Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyrimidine
- 2-[4-(Decyloxy)phenyl]-5-octylpyrimidine
Uniqueness
2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine is unique due to its specific substitution pattern on the phenyl and pyridine rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
138599-65-2 |
|---|---|
Fórmula molecular |
C29H45NO2 |
Peso molecular |
439.7 g/mol |
Nombre IUPAC |
2-(4-decoxyphenyl)-5-octoxypyridine |
InChI |
InChI=1S/C29H45NO2/c1-3-5-7-9-11-12-14-15-23-31-27-19-17-26(18-20-27)29-22-21-28(25-30-29)32-24-16-13-10-8-6-4-2/h17-22,25H,3-16,23-24H2,1-2H3 |
Clave InChI |
FBDHPQHWSPATDM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=C2)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
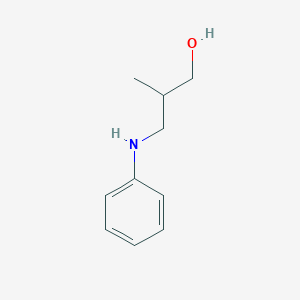

![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
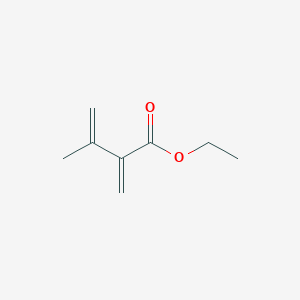
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
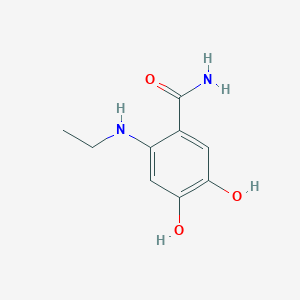
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
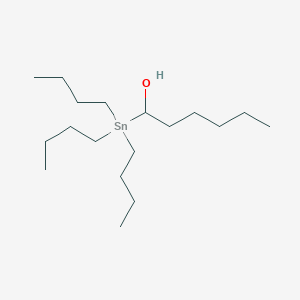
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
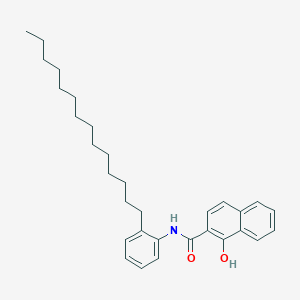


![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
